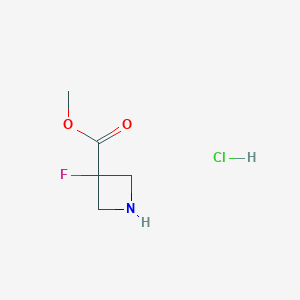

Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-fluoroazetidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2.ClH/c1-9-4(8)5(6)2-7-3-5;/h7H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRPGQJMUPHTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421920-61-7 | |

| Record name | methyl 3-fluoroazetidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Incorporation of Fluorine: A Technical Guide to Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

Introduction: The Rise of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic introduction of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical characteristics, such as basicity (pKa), lipophilicity (logP), and metabolic stability, ultimately enhancing its pharmacokinetic and pharmacodynamic profile.[1][2][3] Among the various fluorinated motifs, small, strained ring systems like azetidines have garnered significant attention. Their inherent three-dimensional nature and novel chemical space offer a compelling alternative to more traditional, planar structures.

This technical guide provides an in-depth exploration of a particularly valuable building block: Methyl 3-fluoroazetidine-3-carboxylate hydrochloride . We will delve into its chemical structure and properties, provide a representative synthesis protocol grounded in established methodologies, and explore its applications as a critical component in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated azetidines in their discovery programs.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white solid at room temperature. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations. The core of its utility lies in the confluence of three key structural features: the strained four-membered azetidine ring, the electron-withdrawing fluorine atom, and the reactive methyl ester group.

| Property | Value | Source |

| CAS Number | 1421920-61-7 | [4] |

| Molecular Formula | C₅H₉ClFNO₂ | [4] |

| Molecular Weight | 169.58 g/mol | [4] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| Storage | Refrigerator or Freezer | [4][5] |

| IUPAC Name | This compound | [4] |

The presence of fluorine at the 3-position significantly lowers the pKa of the azetidine nitrogen, a crucial consideration for modulating interactions with biological targets and improving cell permeability.

Synthesis of a Key Intermediate: A Representative Protocol

The synthesis of this compound involves a multi-step process. While a singular, publicly available protocol for this exact molecule is not exhaustively detailed, a representative synthesis can be constructed based on established methods for creating analogous 3-fluoroazetidine derivatives. The following protocol is a composite of methodologies described in the scientific and patent literature, particularly inspired by the synthesis of 3-fluoroazetidine-3-carboxylic acid derivatives.[6][7]

This synthesis workflow highlights the key chemical transformations required to construct the target molecule.

Caption: Role of the title compound as a key building block in medicinal chemistry.

Key Applications:

-

Dipeptidyl Peptidase IV (DPP-4) Inhibitors: Fluorinated azetidines have shown significant promise as components of DPP-4 inhibitors for the treatment of type 2 diabetes. [8]The fluorine atom can enhance binding affinity and improve metabolic stability.

-

Cannabinoid Receptor Modulators: The unique conformational constraints of the azetidine ring, combined with the electronic effects of fluorine, make this scaffold attractive for the design of cannabinoid receptor modulators.

-

Antibacterial Agents: The incorporation of fluorinated azetidines into existing antibiotic scaffolds is an active area of research aimed at overcoming drug resistance.

-

Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity and pKa can be leveraged to improve the blood-brain barrier penetration of drug candidates targeting the CNS.

The methyl ester functionality of the title compound provides a convenient handle for further chemical modifications, such as amide bond formation or reduction to the corresponding alcohol, allowing for the facile generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is a chemical that should be handled by trained professionals in a laboratory setting. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [4]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a strained ring system, a strategically placed fluorine atom, and a reactive ester group provides a powerful tool for the synthesis of novel drug candidates with improved physicochemical and pharmacological properties. A thorough understanding of its synthesis and reactivity is crucial for researchers aiming to leverage the benefits of fluorinated azetidines in their drug discovery endeavors. The continued exploration of such scaffolds will undoubtedly contribute to the development of innovative therapeutics for a wide range of diseases.

References

-

Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. (n.d.). Retrieved from [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved from [Link]

-

Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid - American Chemical Society. (2009, February 13). Retrieved from [Link]

-

Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH. (n.d.). Retrieved from [Link]

-

New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (n.d.). Retrieved from [Link]

-

Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. - ResearchGate. (n.d.). Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from [Link]

-

Synthesis of Azetidines. (n.d.). Retrieved from [Link]

- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents. (n.d.).

-

(PDF) Synthesis of Azetidines by Aza Paternò-Büchi Reactions - ResearchGate. (n.d.). Retrieved from [Link]

-

Utilization of fluorinated α-amino acids in small molecule drug design - PubMed. (2025, October 31). Retrieved from [Link]

-

(PDF) Review: Fluorine in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21). Retrieved from [Link]

-

Azetidines of pharmacological interest - PubMed. (2021, June 29). Retrieved from [Link]

-

1-(4-(3-(Trifluoromethyl)phenethyl)benzyl)azetidine-3-carboxylic acid - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1421920-61-7 [sigmaaldrich.com]

- 5. 3-Fluoroazetidine hydrochloride | 617718-46-4 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 8. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 3-fluoroazetidine-3-carboxylate hydrochloride" CAS number 1421920-61-7

An In-Depth Technical Guide to Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

Executive Summary

This compound (CAS No. 1421920-61-7) is a specialized chemical building block of significant interest to the pharmaceutical and life sciences industries. As a trifunctional scaffold, it incorporates a strained, yet valuable, azetidine ring, a stereochemically influential fluorine atom at a quaternary center, and a reactive methyl ester. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and strategic applications in modern drug discovery, offering researchers and development professionals the foundational knowledge required to effectively leverage this unique reagent in their programs.

Introduction: The Strategic Value of Fluorinated Azetidines

Four-membered heterocycles, particularly azetidines, have emerged as "privileged" motifs in medicinal chemistry.[1] Their compact, rigid, and polar nature allows them to serve as effective bioisosteres for larger, more lipophilic groups, often leading to significant improvements in the physicochemical properties of drug candidates.[2] The introduction of fluorine—the most electronegative element—further enhances this value. Fluorination is a well-established strategy to modulate key drug-like properties, including:

-

Metabolic Stability: Blocking sites of oxidative metabolism.

-

Lipophilicity (logP): Lowering lipophilicity to improve solubility and reduce off-target effects.[3][4]

-

Basicity (pKa): Lowering the pKa of the azetidine nitrogen, which can mitigate off-target interactions with biological macromolecules like the hERG channel.[1]

This compound combines these features, presenting a versatile starting point for introducing a fluorinated, three-dimensional element into a molecular scaffold.

Physicochemical & Structural Properties

The compound is supplied as a solid hydrochloride salt, enhancing its stability and shelf-life.[5] The key structural and physical properties are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1421920-61-7 | [5][6][7] |

| Molecular Formula | C₅H₉ClFNO₂ | [6][7][8] |

| Molecular Weight | 169.58 g/mol | [5][7][8] |

| IUPAC Name | This compound | [5] |

| SMILES | COC(=O)C1(F)CNC1.Cl | [6][8] |

| InChI Key | LXRPGQJMUPHTPM-UHFFFAOYSA-N | [5] |

| Physical Form | Solid | [5] |

| Purity | Typically ≥95% - 97% |[5] |

Structural Visualization

The core structure features a central four-membered azetidine ring with a fluorine atom and a methyl carboxylate group attached to the same carbon (C3).

Caption: Structure of Methyl 3-fluoroazetidine-3-carboxylate.

Synthesis and Reactivity Profile

Synthetic Strategy

The synthesis of 3-fluoroazetidines is a non-trivial process that has been the subject of considerable research.[9] A common approach involves the construction of a suitable precursor followed by a fluorination step. A representative pathway is outlined in a Chinese patent, which details the synthesis of related 3-fluoroazetidine derivatives.[10] The key steps often involve:

-

Protection of the azetidine nitrogen (e.g., as a Boc or Cbz carbamate).

-

Introduction of a hydroxyl group at the C3 position.

-

Fluorination of the hydroxyl group using a deoxofluorinating agent (e.g., DAST or Deoxo-Fluor).

-

Deprotection of the nitrogen and salt formation.

Caption: Generalized synthetic workflow for 3-fluoroazetidine carboxylates.

Core Reactivity

The primary site of reactivity for this building block is the secondary amine within the azetidine ring. The hydrochloride salt must first be neutralized with a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free amine for subsequent reactions. Key transformations include:

-

N-Acylation: Reaction with acid chlorides or activated esters to form amides.

-

N-Alkylation/Arylation: Reaction with alkyl or aryl halides, often under palladium catalysis for aryl halides (Buchwald-Hartwig amination).

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The methyl ester provides a secondary handle for modification, such as hydrolysis to the corresponding carboxylic acid or direct amidation with amines to form carboxamides.

Applications in Drug Discovery

This building block is strategically employed to access novel chemical space and enhance the properties of lead compounds.[2] Its utility is particularly pronounced in creating analogues of existing drugs or constructing linkers for complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[11]

Caption: Workflow for utilizing the building block in a drug discovery cascade.

Protocol: N-Acylation with Benzoyl Chloride

This protocol provides a representative, self-validating method for functionalizing the azetidine nitrogen.

Objective: To synthesize Methyl 1-benzoyl-3-fluoroazetidine-3-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 170 mg, 1.0 mmol).

-

Solvent & Base: Add anhydrous DCM (10 mL). Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (0.35 mL, 2.5 mmol) dropwise. Stir for 15 minutes. The suspension should become a clear solution as the free base is formed. Causality: The base neutralizes the HCl salt and scavenges the HCl produced during the acylation.

-

Acylation: Add benzoyl chloride (0.13 mL, 1.1 mmol) dropwise to the cold solution. Self-Validation: A white precipitate of triethylammonium chloride will form, indicating the reaction is proceeding.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aq. NaHCO₃ (10 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude oil/solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Analytical Characterization

Full characterization is essential to confirm identity and purity. Spectroscopic data is often available from the supplier.[12][13]

Table 2: Expected Analytical Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to the methyl ester protons (~3.8-3.9 ppm), and diastereotopic protons of the CH₂ groups of the azetidine ring (multiplets, ~4.1-4.6 ppm). The NH proton signal will be broad or absent depending on the solvent and concentration. |

| ¹³C NMR | Resonances for the ester carbonyl (~165-170 ppm), the quaternary carbon bearing the fluorine (C-F, doublet with large J-coupling, ~90-100 ppm), the azetidine CH₂ carbons (~50-60 ppm), and the methoxy carbon (~53 ppm). |

| ¹⁹F NMR | A single resonance, typically a triplet or multiplet depending on coupling to adjacent protons. |

| Mass Spec (ESI+) | A prominent ion corresponding to the free base [M+H]⁺ at m/z 150.06. |

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety. The compound is classified with several hazard statements.[5]

Table 3: Safety and Handling Information

| Parameter | Recommendation | Source(s) |

|---|---|---|

| Signal Word | Warning | [5] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). | [5] |

| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338. | [5] |

| Personal Protective Equipment (PPE) | Standard laboratory PPE including safety goggles, lab coat, and chemical-resistant gloves. | [14][15] |

| Storage | Store in a refrigerator (2-8 °C) under an inert atmosphere. Keep container tightly closed in a dry, well-ventilated place. | [5][12] |

| Handling | Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |[14][15] |

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry. Its unique combination of a strained ring system, a quaternary fluorine center, and dual points for synthetic elaboration provides a powerful tool for drug discovery programs. By enabling the exploration of novel 3D chemical space and the fine-tuning of critical ADME properties, this reagent empowers scientists to overcome common challenges in lead optimization and develop next-generation therapeutics.

References

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (NIH). [Link]

-

This compound. Molport. [Link]

-

This compound. Autech Scientific. [Link]

-

This compound. Alachem Co., Ltd. [Link]

-

Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health (NIH). [Link]

-

Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. [Link]

-

Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. [Link]

-

New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. National Library of Medicine. [Link]

-

Synthesis of 3-Fluoroazetidines. ACS Publications. [Link]

- The synthetic method of 3 fluoro azetidine derivatives.

-

3-Fluoroazetidine. PubChem. [Link]

-

Eremophilene. NIST Chemistry WebBook. [Link]

-

Synthesis of 3-Fluoroazetidines. ResearchGate. [Link]

-

New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones. ResearchGate. [Link]

-

1-Naphthalenecarbonitrile. PubChem. [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. PubMed Central. [Link]

-

1-pentadecene. The Good Scents Company. [Link]

-

SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. Fisher Scientific. [Link]

Sources

- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1421920-61-7 [sigmaaldrich.com]

- 6. molport.com [molport.com]

- 7. 1421920-61-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 8. Tonto Tour | Virtual tour generated by Panotour [swvirtualmuseum.nau.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 1421920-61-7|this compound|BLD Pharm [bldpharm.com]

- 13. This compound(1421920-61-7) 1H NMR spectrum [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

This in-depth guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride, a key building block in contemporary drug discovery and chemical biology. Designed for researchers, scientists, and drug development professionals, this document elucidates the principles and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction

This compound is a structurally unique small molecule featuring a strained four-membered azetidine ring, a fluorine atom at a quaternary center, and a methyl ester. This combination of functionalities makes it a valuable synthon for introducing the 3-fluoroazetidine motif into larger molecules, a strategy often employed to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is a good option to observe the exchangeable N-H proton, while DMSO-d₆ will resolve most signals without exchange.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16-32 scans to achieve adequate signal-to-noise ratio.

-

Referencing: Chemical shifts (δ) are referenced to the residual solvent peak.

-

Predicted ¹H NMR Spectrum and Interpretation:

The protonated amine of the azetidine ring will be acidic and may exchange with residual water in the solvent, potentially broadening the signal or causing it to disappear.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~4.0-4.5 ppm | Doublet of doublets (dd) or multiplet (m) | 4H | Azetidine CH₂ | The diastereotopic protons of the azetidine ring are coupled to each other (geminal coupling) and to the ¹⁹F nucleus. The hydrochloride salt form results in a downfield shift due to the electron-withdrawing effect of the protonated nitrogen. |

| ~3.8 ppm | Singlet (s) | 3H | OCH₃ | The methyl ester protons are expected to be a singlet in a region typical for this functional group. |

| ~9.0-10.0 ppm (in DMSO-d₆) | Broad singlet (br s) | 2H | NH₂⁺ | The two protons on the positively charged nitrogen will be significantly downfield and broadened due to quadrupolar relaxation and exchange. In D₂O, this signal will exchange and not be observed. |

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: A slightly more concentrated sample (20-30 mg in 0.6-0.7 mL of deuterated solvent) is recommended.

-

Instrument Setup: 100 MHz or higher, corresponding to a 400 MHz ¹H frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Referencing: Chemical shifts (δ) are referenced to the residual solvent peak.

-

Predicted ¹³C NMR Spectrum and Interpretation:

| Predicted Chemical Shift (δ) | Multiplicity (in ¹⁹F coupled spectrum) | Assignment | Rationale |

| ~168-172 ppm | Doublet | C=O (ester) | The carbonyl carbon is coupled to the fluorine atom three bonds away (³JCF). |

| ~85-95 ppm | Doublet | C-F (quaternary) | The carbon directly attached to the fluorine will be significantly downfield and show a large one-bond coupling constant (¹JCF). |

| ~55-60 ppm | Doublet | Azetidine CH₂ | The azetidine carbons are coupled to the fluorine atom two bonds away (²JCF). |

| ~53 ppm | Singlet | OCH₃ | The methyl ester carbon is too far from the fluorine to show significant coupling. |

¹⁹F NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample used for ¹H NMR is sufficient.

-

Instrument Setup: A spectrometer equipped with a fluorine probe, operating at the appropriate frequency (e.g., 376 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹⁹F experiment.

-

Referencing: Chemical shifts (δ) are referenced to an external standard, typically CFCl₃ (δ = 0 ppm).[1]

-

Predicted ¹⁹F NMR Spectrum and Interpretation:

| Predicted Chemical Shift (δ) | Multiplicity (in proton-coupled spectrum) | Assignment | Rationale |

| ~ -160 to -180 ppm | Multiplet | C-F | The single fluorine environment will appear as a multiplet due to coupling with the four neighboring azetidine protons. The exact chemical shift can be influenced by the solvent. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.

-

Instrument Setup: A standard Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Predicted IR Absorption Bands:

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 2800-3200 | Strong, broad | N-H stretch (from NH₂⁺) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1100-1200 | Strong | C-O stretch (ester) and C-F stretch |

| ~1000-1100 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrument Setup: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is ideal for this polar, charged molecule.

-

Acquisition Parameters: The analysis is performed in positive ion mode to detect the protonated molecule.

Predicted Mass Spectrum:

-

Molecular Formula of Free Base: C₅H₈FNO₂

-

Exact Mass of Free Base: 133.0539

-

Expected Ion (M+H)⁺: The primary ion observed will be the molecular ion of the free base, corresponding to the loss of HCl. The expected m/z value for [C₅H₉FNO₂]⁺ will be 134.0617 .

Fragmentation: The fragmentation pattern will likely involve the loss of the methyl ester group or cleavage of the azetidine ring.

Data Summary and Visualization

Summary of Predicted Spectroscopic Data

| Technique | Key Predicted Features |

| ¹H NMR | Azetidine protons at ~4.0-4.5 ppm (m), OCH₃ at ~3.8 ppm (s), NH₂⁺ at ~9.0-10.0 ppm (br s) |

| ¹³C NMR | C=O at ~168-172 ppm (d), C-F at ~85-95 ppm (d), Azetidine CH₂ at ~55-60 ppm (d), OCH₃ at ~53 ppm (s) |

| ¹⁹F NMR | Single multiplet at ~ -160 to -180 ppm |

| IR | Strong, broad N-H stretch (2800-3200 cm⁻¹), strong C=O stretch (~1750 cm⁻¹) |

| HRMS (ESI⁺) | [M+H]⁺ at m/z 134.0617 |

Experimental Workflow

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS techniques, is essential for its unambiguous identification and quality control. This guide provides the expected spectral data and the underlying rationale for their interpretation, offering a robust framework for researchers working with this important chemical entity. The methodologies described are based on standard practices, ensuring reliable and reproducible results.

References

[2] Accurate measurement of fast endocytic recycling kinetics in real time. (2020-01-22). Journal of Cell Science. [Link]

[3] Accurate measurement of fast endocytic recycling kinetics in real time - PMC - NIH. (2020-01-22). National Institutes of Health. [Link]

[4] US20240239818A1 - Compounds and compositions comprising fluorophores for use in visualization and purification or manipulation - Google Patents. (2024-07-18). Google Patents.

[5] WO2013019561A1 - Nuclear transport modulators and uses thereof - Google Patents. Google Patents.

[6] New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties - ResearchGate. (2014-06). ResearchGate. [Link]

[1] Accurate measurement of fast endocytic recycling kinetics in real time - PMC - NIH. (2020-01-22). National Center for Biotechnology Information. [Link]

Sources

- 1. Accurate measurement of fast endocytic recycling kinetics in real time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. US20240239818A1 - Compounds and compositions comprising fluorophores for use in visualization and purification or manipulation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

This guide provides a comprehensive technical overview of the critical physicochemical properties of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with actionable experimental protocols. The strategic incorporation of a fluorine atom onto the azetidine ring can significantly influence a molecule's metabolic stability, lipophilicity, and basicity, making a thorough understanding of these characteristics essential for its application.[1][2][3][4][5]

Introduction to this compound

This compound is a fluorinated, four-membered heterocyclic compound. Azetidine rings are valuable building blocks in medicinal chemistry, and the introduction of a fluorine atom can modulate key drug-like properties.[6][7] Fluorination is a common strategy to enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[2][4] Furthermore, the high electronegativity of fluorine can alter the pKa of the azetidine nitrogen, influencing its ionization state at physiological pH and, consequently, its solubility and ability to interact with biological targets.[1][2] This guide will provide the scientific framework and detailed methodologies to empirically determine the solubility and stability profiles of this compound.

Solubility Profile: A Foundation for Application

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt, the aqueous solubility of this compound is expected to be pH-dependent.

Theoretical Considerations

The "like dissolves like" principle governs solubility, meaning polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[8][9] The hydrochloride salt form of an amine-containing compound, such as this azetidine derivative, is generally more water-soluble than its free base form due to the ionic nature of the protonated amine. The presence of the polar ester and fluoro groups, alongside the ionic hydrochloride, suggests a higher affinity for polar solvents.

The pH of the medium will significantly impact the solubility of this compound. In acidic to neutral pH, the azetidine nitrogen will be protonated, favoring dissolution in aqueous media. As the pH increases and approaches the pKa of the azetidine, the compound will deprotonate to its less soluble free base form.

Quantitative Solubility Data

The following table outlines the common solvents in which the solubility of this compound should be determined, categorized by their polarity.

| Solvent System | Solvent Type | Expected Solubility | Rationale |

| 0.1 M HCl (pH 1.2) | Aqueous Buffer | High | The compound is a salt of a weak base and will be fully protonated and ionized at this pH. |

| Acetate Buffer (pH 4.5) | Aqueous Buffer | Moderate to High | The compound should still be predominantly in its protonated, soluble form. |

| Phosphate Buffer (pH 6.8) | Aqueous Buffer | Moderate | Solubility may decrease as the pH approaches the pKa of the azetidine nitrogen. |

| Water | Polar Protic | Moderate | The hydrochloride salt should confer reasonable aqueous solubility. |

| Methanol | Polar Protic | High | Polar protic nature and ability to hydrogen bond will facilitate dissolution. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but slightly less polar. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A common solvent for organic compounds, known for its high dissolving power. |

| Dichloromethane (DCM) | Non-polar | Low | The ionic nature of the hydrochloride salt will limit solubility in non-polar solvents. |

| Hexanes | Non-polar | Very Low | The significant polarity difference will result in poor solubility. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[10]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (from the table above)

-

Scintillation vials or flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials on an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.[10]

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable mobile phase.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

-

-

Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).

Caption: Workflow for solubility determination via the shake-flask method.

Stability Profile: Ensuring Integrity and Shelf-Life

Stability testing is crucial for identifying how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11][12] For this compound, potential degradation pathways include hydrolysis of the ester group and opening of the strained azetidine ring.[6][13][14][15]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under harsher conditions than accelerated stability testing to identify potential degradation products and pathways.[12]

Objective: To identify the likely degradation products of this compound and develop a stability-indicating analytical method.

Conditions for Stress Testing:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C

-

Basic Hydrolysis: 0.1 M NaOH at 60°C

-

Neutral Hydrolysis: Water at 60°C

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Photostability: Exposure to light according to ICH Q1B guidelines

-

Thermal Degradation: High temperature (e.g., 80°C)

The samples are analyzed at various time points using an appropriate analytical method, such as LC-MS, to identify and characterize any degradation products.

Formal Stability Testing (ICH Guidelines)

Formal stability testing should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[11][12][16][17]

Objective: To establish a re-test period and recommended storage conditions for this compound.

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Frequency:

-

Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11]

-

Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[11]

Parameters to be Monitored:

-

Appearance

-

Assay of the active substance

-

Degradation products

-

Moisture content

A "significant change" is defined as a failure to meet the specification.

Experimental Protocol for a Formal Stability Study

Objective: To evaluate the long-term stability of this compound.

Materials:

-

At least three primary batches of this compound

-

Appropriate container closure system

-

ICH-compliant stability chambers

-

Validated stability-indicating HPLC method

Procedure:

-

Batch Selection: Select at least three primary batches of the compound.

-

Initial Analysis (Time 0): Perform a complete analysis of the samples from each batch according to the established specifications.

-

Storage: Place the samples in the stability chambers under the selected long-term and accelerated conditions.

-

Time-Point Testing: At each scheduled time point, remove samples from the stability chambers and allow them to equilibrate to ambient conditions.

-

Analysis: Analyze the samples for the specified parameters (appearance, assay, degradation products, moisture).

-

Data Evaluation: Evaluate the data to identify any trends in degradation and to determine if any "significant change" has occurred.

Caption: Workflow for a formal ICH stability study.

Conclusion

This guide provides a robust framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not widely available in the public domain, the principles and protocols outlined herein are based on established scientific and regulatory standards. A thorough understanding and empirical determination of these properties are paramount for the successful development and application of this promising fluorinated building block in research and drug discovery.

References

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from [Link]

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. Retrieved from [Link]

-

NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids 13 and 14. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Sirius Analytical. (n.d.). Measuring the solubility of salts of basic drugs without first creating the salts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Wiley Online Library. (2025). Solubility Based Identification of Green Solvents for Small Molecule Organic Solar Cells. Retrieved from [Link]

-

NIH. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved from [Link]

-

Valencia College. (n.d.). Procedure. Retrieved from [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

The FDA Group. (2025). The ICH Just Released Its Overhauled Stability Guideline for Consultation. Retrieved from [Link]

-

Semantic Scholar. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Retrieved from [Link]

-

PubMed. (n.d.). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

-

NIH. (n.d.). Green analytical methods for simultaneous determination of compounds having relatively disparate absorbance; application to antibiotic formulation of azithromycin and levofloxacin. Retrieved from [Link]

-

NIH. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

-

NIH. (n.d.). 3-(3-Fluoropropoxy)azetidine. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. scielo.br [scielo.br]

- 11. database.ich.org [database.ich.org]

- 12. snscourseware.org [snscourseware.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 17. ikev.org [ikev.org]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Fluoroazetidine Derivatives

Abstract

The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within the realm of fluorinated motifs, the 3-fluoroazetidine scaffold has emerged as a particularly valuable building block. Its inherent conformational rigidity, coupled with the unique electronic properties of the fluorine atom, provides a compelling platform for the design of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and application of 3-fluoroazetidine derivatives, intended for researchers, scientists, and drug development professionals. We will traverse the historical landscape of its synthesis, from early pioneering efforts to the development of sophisticated, high-yield, and stereoselective methodologies. Key synthetic transformations, mechanistic underpinnings, and detailed experimental protocols are presented to provide a practical resource for the laboratory chemist. Furthermore, we will explore the impact of this privileged scaffold in drug discovery, with a focus on its role in the development of inhibitors for key biological targets.

Introduction: The Strategic Value of the 3-Fluoroazetidine Moiety

The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural features.[1] Its strained ring system imparts a degree of conformational constraint that can be advantageous for optimizing ligand-receptor interactions.[1] When a fluorine atom is introduced at the 3-position, the resulting 3-fluoroazetidine scaffold possesses a confluence of desirable properties that make it a "privileged" motif in drug design.[2][3]

The high electronegativity of fluorine profoundly influences the electronic environment of the azetidine ring, impacting the basicity of the nitrogen atom and modulating the molecule's dipole moment.[3][4] This can lead to improved target engagement and reduced off-target effects.[3] Moreover, the carbon-fluorine bond is exceptionally strong, rendering the moiety resistant to metabolic degradation, a critical factor in enhancing the pharmacokinetic profile of a drug candidate.[4] The introduction of fluorine can also increase lipophilicity, which can improve membrane permeability and oral bioavailability.[2]

This guide will delve into the synthetic evolution that has made this valuable building block readily accessible and explore its successful application in the development of innovative therapeutics.

The Genesis of a Scaffold: A Historical Perspective on the Synthesis of 3-Fluoroazetidines

The journey to establish efficient and practical synthetic routes to 3-fluoroazetidine derivatives has been a multi-decade endeavor, marked by ingenuity and the progressive refinement of chemical methodologies.

Pioneering Efforts: Early Explorations into Fluoroazetidine Synthesis

Early forays into the synthesis of fluorinated azetidines were often characterized by harsh reaction conditions and limited substrate scope. One of the earliest documented methods involved the direct photofluorination of azetidine-2-carboxylic acid in 1970, utilizing highly reactive fluoroxytrifluoromethane (CF₃OF).[5] While historically significant, this approach suffered from a lack of selectivity and the hazardous nature of the reagents.

Another early strategy involved the ring opening of 1-azabicyclo[1.1.0]butanes with reagents such as Olah's reagent (a pyridine-hydrogen fluoride complex).[6] This method, while providing access to the 3-fluoroazetidine core, was hampered by the multi-step synthesis and instability of the starting bicyclic system.[6]

The Advent of Modern Fluorination Techniques

A significant breakthrough in the synthesis of 3-fluoroazetidines came with the application of modern fluorinating agents, most notably diethylaminosulfur trifluoride (DAST) . The fluorination of readily available 3-hydroxyazetidines (azetidin-3-ols) with DAST provided a more practical and general route to the desired products.[6][7][8]

The reaction is believed to proceed through the formation of an intermediate alkoxyaminosulfur difluoride, followed by nucleophilic attack of a fluoride ion.[9] The stereochemistry of the reaction can be substrate-dependent, with both SN1 and SN2 pathways being possible.[9][10] While DAST proved to be a versatile reagent, its thermal instability and potential for hazardous decomposition necessitated the development of safer alternatives.

A Paradigm Shift: Bromofluorination and Intramolecular Cyclization

A highly efficient and elegant strategy for the synthesis of 3-fluoroazetidines was developed by De Kimpe and coworkers, involving the electrophilic bromofluorination of N-protected allylamines followed by intramolecular cyclization.[11][12] This approach offers excellent regioselectivity and has been successfully applied to the synthesis of a variety of 3-fluoroazetidine derivatives, including the important building block, 1-Boc-3-fluoroazetidine-3-carboxylic acid.[6]

The mechanism of electrophilic bromofluorination involves the formation of a cyclic bromonium ion intermediate, which is then opened by a fluoride nucleophile.[13][14][15] The subsequent intramolecular cyclization, typically promoted by a base, proceeds via an SN2 displacement of the bromide by the nitrogen atom to form the azetidine ring.

High-Yield Patented Synthesis

Further optimization of synthetic routes has been a focus of industrial research, leading to the development of high-yield processes. A notable example is a patented method that reports an overall yield of up to 85% for the synthesis of 3-fluoroazetidine derivatives.[9][16] This process highlights the commercial viability and importance of these compounds as pharmaceutical intermediates.[9][16]

Asymmetric Synthesis: Accessing Enantiopure 3-Fluoroazetidines

For pharmaceutical applications, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of asymmetric syntheses of 3-fluoroazetidine derivatives has been a critical area of research.

While a comprehensive review of all asymmetric strategies is beyond the scope of this guide, it is important to highlight that methods have been developed to introduce chirality at various stages of the synthesis. These include the use of chiral auxiliaries, chiral catalysts for the cyclization step, and the resolution of racemic mixtures.[5][17] The synthesis of enantiopure starting materials, such as chiral azetidin-3-ols, is also a common strategy.[5] The development of robust and scalable enantioselective methods remains an active area of investigation, driven by the demand for single-enantiomer drug candidates.

Experimental Protocols: A Practical Guide to Synthesis

To provide a tangible resource for the practicing chemist, this section details a representative experimental protocol for the synthesis of a key 3-fluoroazetidine intermediate.

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid

The following protocol is adapted from the work of Van Hende et al. and provides a reliable method for the preparation of this versatile building block.[6][10]

Step 1: Bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine

-

Description: This step introduces the key fluorine and bromine atoms across the double bond of the protected allylamine.

-

Key Reagents: N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine, N-Bromosuccinimide (NBS), Triethylamine trihydrofluoride (Et₃N·3HF).

-

Procedure: To a solution of the starting allylamine in an appropriate solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), NBS is added, followed by the dropwise addition of Et₃N·3HF. The reaction is stirred at low temperature until completion.

Step 2: Reduction and Cyclization

-

Description: The imine is reduced to the corresponding amine, which then undergoes intramolecular cyclization to form the azetidine ring.

-

Key Reagents: Sodium borohydride (NaBH₄).

-

Procedure: The crude product from Step 1 is dissolved in a suitable solvent (e.g., methanol), and NaBH₄ is added portion-wise at 0 °C. The reaction is then heated to reflux to drive the cyclization.

Step 3: Deprotection and N-Boc Protection

-

Description: The various protecting groups are removed, and the nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group.

-

Key Reagents: Ceric ammonium nitrate (CAN) for the removal of the p-methoxyphenyl (PMP) ether, followed by di-tert-butyl dicarbonate (Boc₂O) and a palladium catalyst for hydrogenolysis of the diphenylmethyl group and subsequent N-Boc protection.[5]

-

Procedure: The specific deprotection and protection steps are carried out sequentially using established literature procedures.

Step 4: Oxidation to the Carboxylic Acid

-

Description: The primary alcohol is oxidized to the corresponding carboxylic acid.

-

Key Reagents: Ruthenium(III) chloride (RuCl₃), Sodium periodate (NaIO₄).

-

Procedure: The protected 3-hydroxymethyl-3-fluoroazetidine is dissolved in a mixture of acetonitrile and water. RuCl₃ and NaIO₄ are added, and the reaction is stirred at room temperature until the oxidation is complete.

Table 1: Summary of a Synthetic Route to 1-Boc-3-fluoroazetidine-3-carboxylic acid

| Step | Transformation | Key Reagents | Reported Yield |

| 1 | Bromofluorination | NBS, Et₃N·3HF | Good |

| 2 | Reduction & Cyclization | NaBH₄ | Good |

| 3 | Deprotection & N-Boc Protection | CAN, Pd/C, H₂, Boc₂O | Moderate |

| 4 | Oxidation | RuCl₃, NaIO₄ | Good |

Yields are qualitative as reported in the referenced literature and can vary based on specific reaction conditions and scale.

Applications in Drug Discovery: The 3-Fluoroazetidine Scaffold in Action

The unique properties of the 3-fluoroazetidine moiety have been leveraged in the design of numerous potent and selective inhibitors for a range of biological targets.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 is a key enzyme involved in glucose homeostasis, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes.[18][19] Several 3-fluoroazetidine-containing compounds have been developed as potent and selective DPP-4 inhibitors.[12][20][21] The 3-fluoroazetidine scaffold serves as a rigid and metabolically stable core that can be appropriately substituted to achieve high affinity for the DPP-4 active site.[12]

Glycine Transporter 1 (GlyT1) Inhibitors

GlyT1 plays a crucial role in regulating glycine levels in the brain, and its inhibition has emerged as a promising approach for the treatment of schizophrenia and other central nervous system disorders.[22][23][24] The 3-fluoroazetidine scaffold has been successfully incorporated into the design of potent and selective GlyT1 inhibitors.[22] The conformational constraint imposed by the azetidine ring, combined with the electronic influence of the fluorine atom, contributes to the high affinity and selectivity of these compounds.[22]

Conclusion and Future Perspectives

The discovery and development of synthetic methodologies for 3-fluoroazetidine derivatives have provided medicinal chemists with a powerful and versatile tool for the design of novel therapeutics. From its challenging beginnings, the synthesis of this privileged scaffold has evolved into a sophisticated and efficient process, enabling its widespread application in drug discovery programs. The demonstrated success of 3-fluoroazetidine-containing compounds as DPP-4 and GlyT1 inhibitors underscores the value of this unique molecular architecture.

As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, we can anticipate that the 3-fluoroazetidine scaffold will find even broader application in the development of next-generation medicines targeting a diverse array of diseases. The continued innovation in synthetic methodology, particularly in the area of asymmetric synthesis, will further empower chemists to explore the full potential of this remarkable fluorinated heterocycle.

References

-

Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]

-

Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. [Link]

- Google Patents. (2017).

-

Wikipedia. (2023). Fluorination with aminosulfuranes. In Wikipedia. [Link]

-

Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]

-

Ferraris, D., Belyakov, S., Li, W., Oliver, E., Ko, Y. S., Calvin, D., Lautar, S., Thomas, B., & Rojas, C. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current topics in medicinal chemistry, 7(6), 597–608. [Link]

-

Clark, J. (2021). electrophilic addition - symmetrical alkenes and bromine. Chemguide. [Link]

- Google Patents. (2017).

-

Melnykov, K. P., Tavlui, O., Skreminskiy, A., & Grygorenko, O. (2021). Fluorinated azetidine, pyrrolidine, and piperidine derivatives and their physicochemical properties. RSC Advances, 11(23), 13977-13987. [Link]

-

Edwards, P. D., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 15(21), 4770–4773. [Link]

-

Gelin, M., Drouillat, B., Meyer, C., & Cossy, J. (2020). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry (Weinheim an der Bergstrasse, Germany), 26(52), 12054–12061. [Link]

-

LibreTexts Chemistry. (2024). 7.8: Electrophilic Addition Reactions of Alkenes. [Link]

- Google Patents. (2001). US6207822B1 - Process for the synthesis of azetidinones.

-

LibreTexts Chemistry. (2023). Reactions of Alkenes with Bromine. [Link]

-

Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

-

Svatik, A., & Slavicek, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5964-6003. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Therapeutic Potential: The Role of 1-Benzhydryl-3-fluoroazetidine Hydrochloride in Neuropsychiatric Drug Development. [Link]

-

Mahrous, M. (2019). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Zhang, Z., & Zhang, Y. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 53(45), 12269-12273. [Link]

-

Pinard, E., et al. (2020). Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties. Bioorganic & medicinal chemistry letters, 30(14), 127263. [Link]

-

MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]

-

ResearchGate. (n.d.). Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. [Link]

-

Fratev, F., Miranda-Arango, M., Padilla, E., & Sirimulla, S. (2019). Discovery of New Classes of Glycine transporter 2 (GlyT2) Inhibitors and GlyT2 Selectivity Studies by Combination of Novel Structural Based Virtual Screening Approach and Free Energy Perturbation (FEP+) Calculations. ACS medicinal chemistry letters, 10(6), 904–910. [Link]

-

ClinicalTrials.gov. (2025). 24-Week Induction Study of APT-1011 in Adult Subjects With Eosinophilic Esophagitis (EoE) (FLUTE 3). [Link]

- Google Patents. (2004). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.

-

Kasina, S. V. S. K., & Baradhi, K. M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. [Link]

-

Salehi, B., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Pharmaceutical Research, 23(1), e134598. [Link]

- Google Patents. (2020). WO2020132607A1 - Asymmetric rhodamine dye and use thereof in biological assays.

-

Boucard, J., et al. (2025). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Molecules (Basel, Switzerland), 30(11), 2345. [Link]

-

ClinicalTrials.gov. (2025). A Study to Test if a Fixed-Dose Combination of Fluticasone Propionate/Albuterol Sulfate is Effective in Preventing Asthma Exacerbations. [Link]

-

ClinicalTrials.gov. (2012). Evaluating the Efficacy and Safety of Fluticasone Furoate Inhalation Powder in the Treatment of Asthma in Adults and Adolescents. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2005066120A2 - Process for asymmetric synthesis of hydroxy-alkyl substituted azetidinone derivatives - Google Patents [patents.google.com]

- 6. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. DAST - Enamine [enamine.net]

- 9. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 10. reddit.com [reddit.com]

- 11. Synthesis of 3-fluoroazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 17. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 3-fluoroazetidine-3-carboxylate hydrochloride" molecular weight and formula

Abstract

This technical guide provides definitive information on the molecular formula and molecular weight of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS No. 1421920-61-7), a fluorinated azetidine derivative of significant interest in medicinal chemistry and drug discovery. The document consolidates key physicochemical properties and provides a structural overview, serving as an essential reference for researchers, chemists, and professionals in pharmaceutical development.

Introduction: The Significance of Fluorinated Azetidines

Azetidines are four-membered saturated nitrogen-containing heterocycles that have emerged as valuable building blocks in modern drug discovery. Their rigid, three-dimensional structure makes them attractive bioisosteres for other commonly used rings. The incorporation of a fluorine atom, particularly at a quaternary center as in the title compound, can profoundly influence molecular properties. Strategic fluorination is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity by altering the electronic landscape of a molecule. This compound serves as a key starting material for introducing this valuable fluorinated motif into more complex bioactive molecules.

Core Physicochemical Properties

The fundamental molecular attributes of a compound are critical for experimental design, reaction stoichiometry, and analytical characterization. The definitive molecular formula and weight for this compound are detailed below.

Molecular Formula and Structure

The chemical structure consists of an azetidine ring substituted at the 3-position with both a fluorine atom and a methyl carboxylate group. As a hydrochloride salt, the azetidine nitrogen is protonated and associated with a chloride counter-ion.

The molecular formula is derived from the composition of the free base (C₅H₈FNO₂) and hydrochloric acid (HCl).

The structural formula can be represented by the following diagram:

Caption: 2D Structure of this compound.

Molecular Weight

The molecular weight is calculated based on the atomic masses of the constituent elements in the molecular formula. This value is essential for all gravimetric and stoichiometric calculations in a laboratory setting.

The workflow for determining these core properties is outlined in the diagram below.

Caption: Workflow for the verification of molecular properties.

Data Summary

For ease of reference, the key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Compound Name | This compound | [5] |

| CAS Number | 1421920-61-7 | [1], [4] |

| Molecular Formula | C₅H₉ClFNO₂ | [1], [2] |

| Molecular Weight | 169.58 g/mol | , [4] |

| InChI Key | LXRPGQJMUPHTPM-UHFFFAOYSA-N |

Experimental Protocol: Stoichiometric Calculations

Objective: To accurately prepare a 0.1 M solution of this compound in a suitable solvent (e.g., DMSO, Methanol).

Methodology:

-

Confirm Identity: Verify the material using its CAS number (1421920-61-7) on the container.

-

Determine Mass: To prepare 10 mL of a 0.1 M solution, calculate the required mass.

-

Moles = Molarity (M) x Volume (L)

-

Moles = 0.1 mol/L x 0.010 L = 0.001 mol

-

Mass (g) = Moles (mol) x Molecular Weight ( g/mol )

-

Mass (g) = 0.001 mol x 169.58 g/mol = 0.16958 g = 169.6 mg

-

-

Weighing: Using a calibrated analytical balance, accurately weigh 169.6 mg of the solid compound into a clean, dry vial.

-

Dissolution: Add the chosen solvent to the vial to a final volume of 10.0 mL.

-

Mixing: Agitate the solution using a vortex mixer or sonicator until all solid material is completely dissolved.

Trustworthiness: This protocol is self-validating. The accuracy of the final solution's concentration is directly dependent on the precision of the mass and volume measurements and the confirmed molecular weight of 169.58 g/mol . Any deviation from expected experimental outcomes when using this solution would prompt a re-verification of these fundamental parameters.

References

-

3-Azetidinecarboxylic acid, 3-fluoro-, methyl ester, hydrochloride (1:1) , LookChem, [Link]

Sources

An In-Depth Technical Guide to Methyl 3-fluoroazetidine-3-carboxylate hydrochloride: From Commercial Availability to Advanced Applications

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The unique properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Among the diverse array of fluorinated building blocks, Methyl 3-fluoroazetidine-3-carboxylate hydrochloride has emerged as a particularly valuable synthon. This guide provides a comprehensive technical overview of this compound, from its commercial landscape to its application in cutting-edge research, offering field-proven insights into its utility.

Physicochemical Properties and Structural Attributes

This compound is a crystalline solid at room temperature. Its structure features a four-membered azetidine ring, a synthetically versatile handle, substituted with a fluorine atom and a methyl carboxylate group at the 3-position. The fluorine atom imparts unique electronic properties, while the methyl ester provides a reactive site for further chemical modifications.

| Property | Value |

| CAS Number | 1421920-61-7 |

| Molecular Formula | C₅H₉ClFNO₂ |

| Molecular Weight | 169.58 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage | Recommended at 2-8°C |

Commercial Availability: A Comparative Overview

The accessibility of key building blocks is a critical logistical consideration in any research and development pipeline. This compound is commercially available from a range of suppliers, catering to both small-scale research needs and larger, bulk quantity requirements.

| Supplier | Purity | Pack Sizes | Additional Notes |

| Sigma-Aldrich | ≥97% | Inquire | Available through their Synthonix Corporation catalog.[1] |

| Weifang Yangxu Group Co., Ltd. | 99% | Milligram to Kilogram | Offers large production capacity.[2] |

| Aladdin Scientific | - | - | Listed as a product offering.[3] |

| BTCpharm | - | - | Product code BTC-013253.[4][5] |

| Synthonix | ≥95% | 250mg, 1g, 5g | A primary source for this compound, also distributed via Sigma-Aldrich.[6] |

| Alfa Chemistry | - | - | Listed under their fluorinated esters category.[7] |

The Scientific Rationale for Utilization: Causality in Experimental Design

The incorporation of the 3-fluoroazetidine motif is a deliberate strategy to modulate molecular properties. The high electronegativity of the fluorine atom can lower the basicity (pKa) of the azetidine nitrogen, which can be advantageous in reducing off-target interactions with biological macromolecules.[8] Furthermore, the rigidity of the azetidine ring, combined with the stereoelectronic effects of the fluorine substituent, can help in optimizing the conformation of a molecule for improved binding to its target.

A prime example of its application is in the synthesis of advanced fluorogenic probes for biological imaging. In a notable study, this compound was a key starting material in the synthesis of a cell-impermeant, fluorogenic HaloTag® ligand.[2] The azetidine moiety was crucial for fine-tuning the spectral and chemical properties of the resulting dye.[2]

Key Experimental Protocol: Synthesis of a Fluorogenic Dye Precursor

The following protocol is adapted from the supplementary information of "Accurate measurement of fast endocytic recycling kinetics in real time" by Jonker et al. and illustrates the practical application of this compound in a palladium-catalyzed cross-coupling reaction.[6]

Objective: To synthesize 6-tert-butoxycarbonyl-JF635i methyl esters, a key intermediate for a fluorogenic probe.

Materials:

-

6-tert-butoxycarbonylsilafluorescein ditriflate

-

This compound

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Cs₂CO₃ (Caesium carbonate)

-

Anhydrous dioxane

Procedure:

-

To a reaction vial, add 6-tert-butoxycarbonylsilafluorescein ditriflate (1.0 eq), this compound (3.0 eq), Pd₂(dba)₃ (0.1 eq), XPhos (0.3 eq), and Cs₂CO₃ (4.8 eq).

-

Seal the vial and degas with argon.

-

Add anhydrous dioxane to the vial.

-

Stir the reaction mixture at 100°C for 5 hours.

-

After cooling to room temperature, dilute the reaction mixture with methanol.

-

Deposit the mixture onto Celite and concentrate to dryness.

-

Purify the crude product by silica gel chromatography.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the palladium-catalyzed cross-coupling reaction.

Logical Relationships in Drug Discovery

The decision to use a specific building block like this compound is part of a larger, logical framework in drug discovery aimed at optimizing a lead compound.